Benzonitrile, 4-(hydroxyamino)-

Description

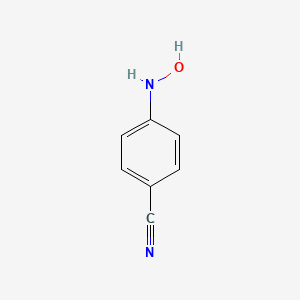

Benzonitrile, 4-(hydroxyamino)- is a benzonitrile derivative featuring a hydroxyamino (-NHOH) substituent at the para position of the benzene ring. For example, hydroxyamino derivatives are often explored for their roles in drug design, particularly as precursors to hydroxylamines or nitroxides, which exhibit biological activity .

Properties

IUPAC Name |

4-(hydroxyamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWCVQCMHBAHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467189 | |

| Record name | Benzonitrile, 4-(hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24171-84-4 | |

| Record name | Benzonitrile, 4-(hydroxyamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 4-(hydroxyamino)- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the dehydration process .

Industrial Production Methods: In industrial settings, the synthesis of benzonitrile, 4-(hydroxyamino)- can be optimized by using ionic liquids as recycling agents. This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process. For instance, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, resulting in high yields and efficient recovery of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(hydroxyamino)- undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyamino group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 4-(hydroxyamino)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Industry: The compound is used in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(hydroxyamino)- involves its interaction with molecular targets such as enzymes and proteins. For instance, it can inhibit the activity of tyrosinase by chelating copper ions at the active site, thereby reducing melanin synthesis. This mechanism is particularly relevant in the context of developing treatments for hyperpigmentation disorders .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyamino group in 4-(hydroxyamino)-benzonitrile offers distinct redox and coordination chemistry compared to simpler amino (-NH₂) or dimethylamino (-N(CH₃)₂) groups. For instance, hydroxyamino derivatives are prone to oxidation, forming nitroso or nitro compounds . In contrast, 4-(dimethylamino)benzonitrile exhibits strong electron-donating effects, enhancing charge-transfer properties useful in OLEDs or sensors .

Biological Activity: Compounds like 4-[(4-hydroxypyrimidin-2-yl)amino]benzonitrile () show structural similarity to kinase inhibitors, with the pyrimidine ring enabling π-stacking interactions in enzyme binding pockets. Cytotoxic benzonitrile derivatives (e.g., 4-[2-(3-chlorophenyl)ethenyl]benzonitrile) highlight the role of extended conjugation in anticancer activity .

Synthetic Accessibility: Suzuki-Miyaura coupling () and bromination () are common strategies for functionalizing the benzonitrile core. Hydroxyamino groups may require protective-group strategies to avoid oxidation during synthesis.

Pharmaceutical Relevance

- 4-(Hydroxyamino)-benzonitrile derivatives are hypothesized to act as prodrugs, releasing hydroxylamine metabolites under physiological conditions. Hydroxylamines are known inhibitors of cytochrome P450 enzymes and nitric oxide synthases .

- In contrast, 4-aminobenzonitrile () is a precursor to benzoguanamine resins, widely used as epoxy curing agents in industrial coatings .

Notes

Data Gaps: Thermodynamic and spectroscopic data (e.g., IR, NMR) for the hydroxyamino derivative are absent in the provided sources. Further experimental characterization is needed.

Contradictions : While highlights cytotoxic benzonitriles, and emphasize safety hazards (e.g., skin/eye irritation) for certain derivatives, underscoring the need for careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.